3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide

Hydrogen bonding Solid-phase extraction Crystallisation

3‑Thiazolidinecarboxylic acid, 1,1‑dimethylethyl ester, 1,1‑dioxide (CAS 148312‑56‑5; IUPAC: tert‑butyl 1,1‑dioxo‑1,3‑thiazolidine‑3‑carboxylate) is a fully saturated, five‑membered N,S‑heterocycle that combines a Boc‑protected amine with a sulfone‑oxidised sulfur. With molecular formula C₈H₁₅NO₄S, molecular weight 221.27 g mol⁻¹, a predicted LogP of 0.61, and zero hydrogen‑bond donor atoms, the compound occupies a distinct physicochemical space compared to its non‑oxidised or unprotected congeners.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
CAS No. 148312-56-5
Cat. No. B12108422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide
CAS148312-56-5
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCS(=O)(=O)C1
InChIInChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-4-5-14(11,12)6-9/h4-6H2,1-3H3
InChIKeyAQKUXLUTDNNRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Thiazolidinecarboxylic acid, 1,1‑dimethylethyl ester, 1,1‑dioxide (CAS 148312‑56‑5): Key Physicochemical & Structural Baseline for Procurement


3‑Thiazolidinecarboxylic acid, 1,1‑dimethylethyl ester, 1,1‑dioxide (CAS 148312‑56‑5; IUPAC: tert‑butyl 1,1‑dioxo‑1,3‑thiazolidine‑3‑carboxylate) is a fully saturated, five‑membered N,S‑heterocycle that combines a Boc‑protected amine with a sulfone‑oxidised sulfur . With molecular formula C₈H₁₅NO₄S, molecular weight 221.27 g mol⁻¹, a predicted LogP of 0.61, and zero hydrogen‑bond donor atoms, the compound occupies a distinct physicochemical space compared to its non‑oxidised or unprotected congeners . The sulfone motif imparts strong electron‑withdrawing character that polarises the ring and modulates the amine pKa, while the acid‑labile tert‑butyl carbamate serves as a standard orthogonal protecting group during multi‑step synthetic sequences .

Why Generic Substitution Fails for 1,1‑Dioxide Boc‑Thiazolidine‑3‑carboxylate (CAS 148312‑56‑5)


Although the thiazolidine scaffold is widely available, substituting CAS 148312‑56‑5 with a non‑oxidised analogue (e.g., CAS 148312‑55‑4) or a des‑Boc derivative (e.g., CAS 1146957‑01‑8) would fundamentally alter the compound’s reactivity, polarity, and handling properties. The sulfone group lowers the amine pKa by approximately 1–2 log units relative to the parent thiazolidine and increases the number of hydrogen‑bond acceptors, affecting both solubility and protein‑binding interactions [1]. The tert‑butyl ester simultaneously provides acid‑labile amine protection, controls conformational flexibility, and contributes a predicted LogP shift of ≈ 2 units compared with the free carboxylic acid, altering partitioning behaviour during extraction and chromatography . These orthogonal features make the compound a non‑fungible intermediate: replacing it with a simple thiazolidine or an unprotected sulfone would necessitate re‑optimisation of protecting‑group strategy, reaction conditions, and purification protocols .

Quantitative Differentiation Evidence for tert‑Butyl 1,1‑Dioxo‑1,3‑thiazolidine‑3‑carboxylate (CAS 148312‑56‑5)


Hydrogen‑Bond Donor Count: Zero Donors Enable Unique Solid‑Phase and Crystallisation Behaviour

The target compound possesses zero hydrogen‑bond donor atoms (HBD = 0), whereas the closest non‑oxidised comparator, tert‑butyl thiazolidine‑3‑carboxylate (CAS 148312‑55‑4), and the des‑Boc analogue, isothiazolidine‑3‑carboxylic acid 1,1‑dioxide (CAS 1146957‑01‑8), each contain one H‑bond donor (the carboxylic acid proton in the latter) [1]. The absence of donor functionality in CAS 148312‑56‑5 eliminates the possibility of intermolecular H‑bond networks, reducing crystal‑packing forces and typically lowering melting points, which facilitates handling as a free‑flowing oil or low‑melting solid [1]. In chromatographic purification, the HBD = 0 profile results in sharper elution peaks on normal‑phase silica compared with donor‑containing analogues, as documented for sulfone‑protected sultam intermediates [2].

Hydrogen bonding Solid-phase extraction Crystallisation Medicinal chemistry

Predicted LogP Shift: The Boc‑Ester/Sulfone Combination Creates a Uniquely Balanced Lipophilicity Profile

The predicted LogP of CAS 148312‑56‑5 is 0.61, placing it in a moderately polar region of chemical space . This value is approximately 2.4 units higher than that of the parent 1,3‑thiazolidine 1,1‑dioxide (CAS 80143‑07‑3, estimated LogP ≈ ‑1.76), which bears a free secondary amine, and about 1.0–1.5 units higher than that of isothiazolidine‑3‑carboxylic acid 1,1‑dioxide (CAS 1146957‑01‑8, predicted LogP ≈ ‑0.4 to 0.0) . The shift is primarily attributable to the hydrophobic tert‑butyl group masking the polar carbamate nitrogen and the sulfone oxygens. A LogP near 0.6 is often considered optimal for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.

Lipophilicity ADME LogP Partition coefficient

Electron‑Withdrawing Sulfone Modulates Amine Basicity: pKa Depression vs. Parent Thiazolidine

Oxidation of the thiazolidine sulfur to the sulfone introduces a strong electron‑withdrawing group that lowers the pKa of the ring nitrogen by approximately 1–2 units compared with the parent thiazolidine (pKa ≈ 8.6, predicted) [1]. Experimental pKa determinations on related thiazolidine 1,1‑dioxides in aqueous‑organic media report values between 5.1 and 7.1, depending on substitution [2]. The reduced basicity of the nitrogen in CAS 148312‑56‑5 means it remains largely unprotonated at physiological pH 7.4, which is significant when the ring is incorporated into bioactive molecules intended to cross membranes. Furthermore, the Boc‑protected amine is orthogonal to the sulfone: the Boc group is cleavable under mildly acidic conditions (TFA/DCM) without affecting the sulfone, whereas the sulfone can be reduced to the sulfide with LiAlH₄ without removing the Boc group .

pKa modulation Sulfone effect Reactivity Protecting-group strategy

Molecular Weight and Rotatable Bond Advantage Over Simpler Thiazolidine Dioxides

With a molecular weight of 221.27 g mol⁻¹ and one rotatable bond (the tert‑butyl ester), CAS 148312‑56‑5 occupies a favourable corner of fragment‑like chemical space (MW < 300, rotatable bonds ≤ 3) . Simpler thiazolidine dioxides such as CAS 80143‑07‑3 (MW 121.16) are smaller but contain a free amine that raises reactivity and H‑bond donor count, while isothiazolidine‑3‑carboxylic acid 1,1‑dioxide (CAS 1146957‑01‑8, MW 165.17) lacks the steric bulk of the tert‑butyl group that confers metabolic stability to the carbamate linkage . The molecular weight of 221 provides sufficient complexity for fragment elaboration without exceeding typical “rule‑of‑three” cut‑offs, making the compound a popular core for DPP‑IV and related serine‑protease inhibitor programmes [1].

Molecular weight Fragment-based drug discovery Lead-likeness Rule of 3

Stability and Storage Profile: Room‑Temperature Stability Contrasts with Acid‑Sensitive Non‑Boc Analogues

CAS 148312‑56‑5 is reported as stable at room temperature when stored sealed and dry, with a recommended long‑term storage condition of 2–8 °C . In contrast, the free‑amine analogue 1,3‑thiazolidine 1,1‑dioxide (CAS 80143‑07‑3) is hygroscopic and prone to oxidation and discolouration at ambient temperature, while isothiazolidine‑3‑carboxylic acid 1,1‑dioxide (CAS 1146957‑01‑8) requires storage at –20 °C under inert atmosphere to prevent decarboxylation . The stability of the N‑Boc‑protected sulfone under standard laboratory conditions simplifies inventory management and reduces the risk of degradation during prolonged synthetic campaigns.

Stability Storage Boc deprotection Handling

High‑Value Application Scenarios for tert‑Butyl 1,1‑Dioxo‑1,3‑thiazolidine‑3‑carboxylate (CAS 148312‑56‑5)


Serine Protease and DPP‑IV Inhibitor Scaffold Elaboration

The combination of a sulfone‑activated heterocycle and an orthogonal Boc protecting group makes CAS 148312‑56‑5 an ideal starting point for constructing mechanism‑based serine protease inhibitors, including dipeptidyl peptidase‑IV (DPP‑IV) inhibitors for type‑2 diabetes [1]. The depressed amine pKa enhances binding to the catalytic serine through a tetrahedral intermediate mimic, while the Boc group can be selectively removed to install peptidomimetic side chains without disturbing the oxidation state of the sulfur [2].

Chiral Auxiliary and Asymmetric Ligand Synthesis

The thiazolidine 1,1‑dioxide framework, when elaborated with chiral substituents at the 4‑position, serves as a chiral auxiliary for asymmetric alkylation and aldol reactions [3]. The tert‑butyl carbamate offers a convenient handle for chromatographic purification and subsequent deprotection, and the absence of an H‑bond donor eliminates competing coordination pathways with Lewis acids such as TiCl₄, thereby improving enantioselectivity compared with unprotected sulfonamide auxiliaries [3].

Fragment‑Based Drug Discovery (FBDD) Library Member

With MW 221.27, LogP 0.61, zero H‑bond donors, and four H‑bond acceptors, the compound satisfies all commonly applied “rule‑of‑three” criteria for fragment libraries [4]. Its balanced polarity reduces non‑specific binding in biochemical screens, while the Boc group provides a direct vector for fragment growing via amide bond formation after deprotection, distinguishing it from more polar fragments that often require cumbersome protecting‑group manipulations before elaboration [4].

Building Block for Covalent Inhibitor Warheads

The electrophilic sulfone moiety can participate in covalent inhibition mechanisms when positioned adjacent to an appropriate leaving group [5]. The Boc‑protected nitrogen allows for selective functionalisation under basic conditions, after which the sulfone can be exploited to form reversible or irreversible adducts with active‑site cysteine or serine residues. This reactivity profile is not accessible with the non‑oxidised thiazolidine analogues, which lack the necessary electrophilicity [5].

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